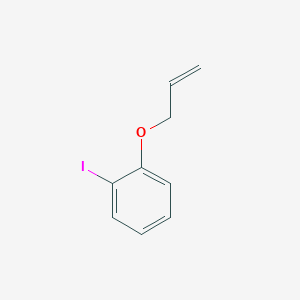

Allyl (2-iodophenyl) ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOKENAONNPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Evolution of Research on Aryl Ether Systems

The synthesis of aryl ethers, compounds containing an R-O-Ar or Ar-O-Ar linkage, is a fundamental operation in organic chemistry, with applications ranging from pharmaceuticals to materials science. rsc.org The historical cornerstone of aryl ether synthesis is the Williamson ether synthesis, first reported in 1850. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism between an alkoxide and an alkyl halide. masterorganicchemistry.com However, its classical application is generally limited to the synthesis of alkyl aryl ethers from a phenoxide and an alkyl halide, as aryl halides are typically unreactive towards SN2 substitution. masterorganicchemistry.com

The late 20th and early 21st centuries witnessed a revolution in C-O bond formation, driven by the development of palladium- and copper-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig or Chan-Lam aminations and etherifications. These methods employ sophisticated ligand systems that facilitate the catalytic cycle under much milder conditions, dramatically expanding the scope and applicability of aryl ether synthesis. organic-chemistry.orggoogle.com Modern research continues to refine these processes, aiming for lower catalyst loadings, the use of less expensive metals, and the ability to couple challenging substrates, including sterically hindered alcohols and electronically deactivated aryl halides. google.comsioc-journal.cn The development of catalytic Williamson ether synthesis (CWES) at high temperatures represents another advancement, allowing the use of weaker alkylating agents like alcohols and esters. acs.org

Strategic Significance of Aryl Halides in Modern Synthetic Methodologies

Aryl halides are arguably one of the most important classes of substrates in modern organic synthesis due to their role as electrophilic partners in a vast array of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions have transformed the way chemists construct carbon-carbon and carbon-heteroatom bonds, allowing for the convergent and efficient assembly of complex molecules from readily available building blocks. researchgate.netrsc.org

The utility of an aryl halide in a cross-coupling reaction is largely dictated by the identity of the halogen. The reactivity generally follows the order I > Br > Cl >> F, which corresponds to the bond dissociation energy of the carbon-halogen bond. Aryl iodides, such as the one present in Allyl (2-iodophenyl) ether, are often the most reactive substrates, enabling catalytic transformations to occur under the mildest conditions. This high reactivity allows for selective transformations in the presence of other, less reactive halides (e.g., bromides or chlorides).

The strategic importance of aryl halides lies in their versatility as coupling partners for a wide range of organometallic nucleophiles. This has given rise to a powerful toolkit of named reactions that are fundamental to modern synthesis. nih.govnih.gov

Table 1: Major Cross-Coupling Reactions Involving Aryl Halides

| Reaction Name | Organometallic Nucleophile | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids) nih.govnih.gov | C-C |

| Stille Coupling | Organotin (organostannanes) rsc.org | C-C |

| Negishi Coupling | Organozinc nih.gov | C-C |

| Hiyama Coupling | Organosilicon nih.gov | C-C |

| Kumada Coupling | Organomagnesium (Grignard reagents) nih.gov | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

Scope and Future Research Directions for Allyl 2 Iodophenyl Ether in Organic Chemistry

Established Etherification Pathways for Construction of Aryl Ether Linkages

Traditional methods for forming aryl ether bonds provide reliable routes to allyl (2-iodophenyl) ether, primarily through the reaction of a phenol (B47542) precursor with an allylating agent.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an organohalide. wikipedia.org For the synthesis of aryl ethers like allyl (2-iodophenyl) ether, the pathway is adapted to react a phenoxide with an allyl halide. This approach is generally preferred because the alternative, reacting an aryl halide with an allyl alkoxide, is less efficient due to the lower reactivity of aryl halides in SN2 reactions. masterorganicchemistry.com

The synthesis of allyl (2-iodophenyl) ether via the adapted Williamson synthesis begins with the deprotonation of 2-iodophenol (B132878) to form the corresponding 2-iodophenoxide. This is typically achieved using a base. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). jk-sci.com The resulting phenoxide then acts as a nucleophile, attacking an allyl halide, such as allyl bromide or allyl chloride, to form the desired ether. youtube.comepa.gov

The reaction is generally conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. byjus.comlscollege.ac.in Reaction temperatures typically range from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.comlscollege.ac.in Yields for this method are often in the range of 50-95% in laboratory settings. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Allyl (2-iodophenyl) Ether

| Precursor | Allylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodophenol | Allyl Bromide | K₂CO₃ | DMF | 50-100 | 50-95 byjus.com |

| 2-Iodophenol | Allyl Chloride | NaOH | Acetonitrile | 50-100 | 50-95 byjus.comlscollege.ac.in |

Ullmann-type condensations are copper-catalyzed cross-coupling reactions that form aryl ethers from aryl halides and alcohols or phenols. wikipedia.org While the classic Ullmann reaction is often associated with the synthesis of symmetrical biaryl ethers at high temperatures, modern adaptations have made it a versatile method for preparing a wide range of ethers under milder conditions. rsc.orgorganic-chemistry.org

In the context of allyl (2-iodophenyl) ether synthesis, an Ullmann-type reaction would involve the copper-catalyzed coupling of 2-iodophenol with an allyl alcohol or a derivative. These reactions often require a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. nih.gov The presence of a ligand, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process. nih.govorganic-chemistry.org

The reaction conditions for Ullmann-type etherifications have become progressively milder, though they can still require temperatures around 110 °C. organic-chemistry.org The choice of solvent can vary, with polar solvents like DMSO being effective. nih.gov One of the key advantages of modern Ullmann-type reactions is their tolerance for a variety of functional groups on both coupling partners. organic-chemistry.org

Advanced and Stereoselective Synthetic Approaches

Recent advancements in organic synthesis have led to more sophisticated methods for preparing allyl (2-iodophenyl) ether, focusing on improved selectivity and adherence to green chemistry principles.

When synthesizing substituted aryl ethers, chemo- and regioselectivity are critical considerations. In the case of allyl (2-iodophenyl) ether, the primary chemoselectivity issue is O-allylation versus C-allylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. lscollege.ac.in

Generally, O-allylation is favored under conditions that promote kinetic control, such as the use of polar aprotic solvents and alkali metal bases like potassium carbonate. lscollege.ac.inacs.org In contrast, C-allylation can become more prominent under conditions that favor thermodynamic control. acs.org The choice of catalyst can also dictate the outcome. For instance, while base-promoted reactions typically yield the O-allylated ether, some transition metal catalysts, such as certain ruthenium complexes, can favor C-allylation. universiteitleiden.nl

Regioselectivity is primarily determined by the starting material, 2-iodophenol, which has a single hydroxyl group. However, in more complex precursors with multiple potential reaction sites, directing groups may be necessary to ensure allylation occurs at the desired position. rsc.org

An alternative synthetic strategy involves the concept of functional group interconversion (FGI), where a related molecule is first synthesized and then converted into the target compound. lkouniv.ac.in For allyl (2-iodophenyl) ether, a plausible FGI route would be the iodination of a precursor molecule like allyl phenyl ether.

The challenge with this approach is controlling the regioselectivity of the iodination. The allyloxy group is an ortho-, para-directing group, meaning that direct iodination would likely yield a mixture of 2-iodo and 4-iodo isomers. Achieving selective ortho-iodination would require specialized reagents or a directed metalation strategy.

Another FGI pathway could involve starting with a molecule containing a different functional group at the 2-position, such as an amino group (2-aminophenyl allyl ether). This precursor could then undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced with iodine to yield the final product. This multi-step approach offers an alternative when direct etherification is not feasible or efficient.

The compound is also a known precursor for further reactions, such as intramolecular Heck cyclizations to form dihydrobenzofuran derivatives. acs.orgresearchgate.net Radical cyclizations of allyl 2-iodophenyl ether have also been reported to produce similar heterocyclic structures. oup.com

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. pnas.org These principles can be applied to the synthesis of allyl (2-iodophenyl) ether in several ways.

Alternative Solvents: One key area of improvement is the replacement of hazardous solvents like DMF with greener alternatives. lscollege.ac.in Water is an ideal green solvent, and some O-allylation reactions of phenols have been successfully carried out in aqueous media using specialized catalytic systems. tubitak.gov.trrsc.org

Catalysis: The use of catalysis is inherently greener than stoichiometric reagents. Phase-transfer catalysis (PTC) is a particularly effective green technique for Williamson ether synthesis. byjus.comtandfonline.com PTC allows the reaction to occur in a two-phase system (e.g., aqueous/organic), often under milder conditions, with reduced by-product formation and easier workup. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. univpancasila.ac.id Applying microwave irradiation to the Williamson ether synthesis or Ullmann-type couplings can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net

Atom Economy: Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product have high atom economy. The Williamson ether synthesis, being a substitution reaction, generally has good atom economy.

By incorporating these green chemistry approaches, the synthesis of allyl (2-iodophenyl) ether can be made more efficient, safer, and more sustainable.

Intramolecular Cyclization Reaction Mechanisms

The strategic positioning of the iodo and allyl functionalities in allyl (2-iodophenyl) ether facilitates a variety of intramolecular cyclization reactions. These reactions can be broadly classified based on the nature of the key intermediate species: radical intermediates or organometallic complexes.

Radical Cyclization Cascades Triggered by Iodoaryl Moiety

The carbon-iodine bond in allyl (2-iodophenyl) ether is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for the generation of an aryl radical. This radical can then undergo intramolecular addition to the pendant allyl group, initiating a cyclization cascade. The specific method of radical generation significantly influences the reaction conditions and outcomes.

Trialkylmanganate(II) reagents, such as tributylmanganate, can induce the cyclization of allyl (2-iodophenyl) ether. researchgate.net This process is believed to proceed through a radical pathway. researchgate.net Treatment of allyl 2-halophenyl ethers with tributylmanganate results in the formation of cyclized products. researchgate.net For instance, the reaction of allyl (2-iodophenyl) ether with tributylmanganate at 25°C yields 3-methyl-2,3-dihydrobenzofuran.

The proposed mechanism involves the formation of an aryl radical, which then undergoes a 5-exo-trig cyclization onto the allyl double bond. The resulting alkyl radical is then trapped to afford the final product. The reaction is generally regioselective, favoring the formation of the five-membered dihydrobenzofuran ring system. rsc.org

Table 1: Trialkylmanganate-Induced Cyclization of Allyl (2-iodophenyl) ether

| Substrate | Reagent | Product | Yield (%) |

| Allyl (2-iodophenyl) ether | Tributylmanganate | 3-Methyl-2,3-dihydrobenzofuran | Good |

Data synthesized from narrative descriptions in the literature.

Iron salts are effective catalysts for a variety of radical cyclizations, including those involving aryl iodides. uni-muenchen.de While specific studies on allyl (2-iodophenyl) ether are not extensively detailed in the provided results, the general mechanism for iron-catalyzed radical cyclizations of alkyl and aryl iodides can be extrapolated. uni-muenchen.dersc.org

The reaction is typically initiated by the reduction of an iron(II) or iron(III) species to a more reactive low-valent iron complex. This complex then reacts with the aryl iodide to generate an aryl radical. uni-muenchen.de In the case of allyl (2-iodophenyl) ether, the resulting 2-allyloxyphenyl radical would rapidly undergo intramolecular cyclization. This process is advantageous due to the low cost and low toxicity of iron catalysts. uni-muenchen.de

The general steps are as follows:

Initiation: An iron catalyst facilitates the conversion of the iodoaryl group into an aryl radical.

Propagation: The aryl radical adds to the intramolecular allyl group.

Termination: The resulting alkyl radical is quenched to form the stable dihydrobenzofuran product.

Radical annulations can also be initiated through a single electron transfer (SET) process. mdpi.com In this mechanism, an electron is transferred to the allyl (2-iodophenyl) ether molecule, typically from a cathode in an electrochemical setup or from a photocatalyst. mdpi.comrsc.org This transfer results in the formation of a radical anion. mdpi.com

The radical anion is unstable and rapidly eliminates an iodide ion to generate the corresponding aryl radical. mdpi.com This aryl radical then participates in the cyclization cascade as described previously. The key advantage of the SET mechanism is that it can often be performed under mild conditions without the need for traditional radical initiators or transition metal catalysts. mdpi.com

The mechanistic sequence is as follows:

SET: A single electron is transferred to the allyl (2-iodophenyl) ether.

Radical Anion Formation: A radical anion intermediate is formed.

Iodide Elimination: The radical anion fragments, losing an iodide ion to form an aryl radical.

Cyclization: The aryl radical undergoes intramolecular addition to the allyl group.

Product Formation: The resulting radical is quenched to yield the final product.

Transition Metal-Catalyzed Annulation Pathways

Transition metals, particularly palladium, offer powerful catalytic cycles for the intramolecular annulation of allyl (2-iodophenyl) ether. These reactions proceed through well-defined organometallic intermediates and often exhibit high levels of chemo- and regioselectivity.

The intramolecular Heck reaction is a cornerstone of synthetic organic chemistry for the formation of cyclic compounds. youtube.com In the case of allyl (2-iodophenyl) ether, this reaction provides an efficient route to dihydrobenzofuran derivatives. youtube.com The catalytic cycle of the Heck reaction is well-established and generally involves the following key steps: youtube.com

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the carbon-iodine bond of allyl (2-iodophenyl) ether, forming a palladium(II) complex.

Migratory Insertion: The allyl group of the substrate coordinates to the palladium center and then undergoes migratory insertion into the aryl-palladium bond. This step forms the new carbon-carbon bond and creates the dihydrobenzofuran ring.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated as a palladium-hydride species, which generates a double bond in the product.

Reductive Elimination: The palladium-hydride species reductively eliminates to regenerate the palladium(0) catalyst and a proton, which is neutralized by a base present in the reaction mixture.

The regioselectivity of the intramolecular Heck reaction is generally high, with a strong preference for the exo cyclization pathway, leading to the formation of a five-membered ring. youtube.com

Table 2: Key Steps in the Palladium-Catalyzed Intramolecular Heck Reaction

| Step | Description | Intermediate |

| A | Oxidative addition of the aryl iodide to Pd(0) | Aryl-Pd(II) complex |

| B | Migratory insertion of the alkene | Alkyl-Pd(II) complex |

| C | β-Hydride elimination | Alkene product and H-Pd(II) complex |

| D | Reductive elimination | Regenerated Pd(0) catalyst |

Table based on the generally accepted mechanism of the Heck reaction. youtube.com

Nickel-Catalyzed Carbonickelation and Cyclization Processes

While palladium is widely used, nickel catalysis has emerged as a powerful alternative, often exhibiting unique reactivity. nih.gov For allyl (2-iodophenyl) ether, nickel can catalyze intramolecular carbonickelation and cyclization reactions. These processes are valuable for creating carbo- and heterocyclic frameworks.

The mechanism for a nickel-catalyzed cyclization generally begins with the oxidative addition of the C-I bond to a Ni(0) species, generating an arylnickel(II) intermediate. acs.org This is followed by the crucial migratory insertion of the tethered allyl group's double bond into the aryl-nickel bond. This step, known as carbonickelation, forms a five-membered nickelacycle intermediate. acs.org From this point, the fate of the nickelacycle depends on the reaction conditions and the other reagents present. In the absence of a terminating coupling partner, it could potentially undergo β-hydride elimination. However, in many processes, this intermediate is trapped. For example, in arylboration reactions, the nickelacycle reacts with a boron reagent, leading to a species that reductively eliminates to provide the final arylborated cyclized product and regenerate the Ni(0) catalyst. acs.org

Reductive Aminocarbonylation Mechanisms

Palladium-catalyzed reductive aminocarbonylation represents a sophisticated cascade reaction that can transform allyl (2-iodophenyl) ether into more complex nitrogen-containing heterocycles. In a notable example, o-iodophenol-derived allyl ethers react with o-nitrobenzaldehydes to yield 3-alkenylquinolin-2(1H)-ones. This process cleverly uses molybdenum hexacarbonyl (Mo(CO)₆) as both a solid carbon monoxide source and a reductant for the nitro group.

The proposed mechanism for this transformation involves several sequential steps:

Oxidative Addition : The catalytic cycle starts with the oxidative addition of the aryl iodide in allyl (2-iodophenyl) ether to the Pd(0) catalyst.

CO Insertion : A molecule of carbon monoxide, released from Mo(CO)₆, inserts into the aryl-palladium bond to form an aroyl-palladium intermediate.

Reductive Condensation : Simultaneously, the nitro group of the o-nitrobenzaldehyde is reduced by the catalyst system to an amino group. This newly formed aniline (B41778) derivative then attacks the aroyl-palladium complex.

Intramolecular Cyclization : An intramolecular nucleophilic attack and condensation sequence follows, leading to the formation of the quinolinone ring system and regeneration of the Pd(0) catalyst.

This cascade approach is highly efficient for constructing complex heterocyclic structures in a single step.

Pericyclic and Rearrangement Pathways

Beyond metal-catalyzed transformations, allyl (2-iodophenyl) ether can undergo pericyclic and other rearrangement reactions, driven by heat or chemical initiators. These reactions are governed by the principles of orbital symmetry and can lead to significant structural reorganization.

Claisen Rearrangement Variations and Regioselectivity Studies

The Claisen rearrangement is a powerful iitk.ac.iniitk.ac.in-sigmatropic rearrangement for C-C bond formation. wikipedia.org When heated, allyl (2-iodophenyl) ether undergoes an aromatic Claisen rearrangement. The reaction proceeds through a concerted, cyclic six-membered transition state. nih.gov This process involves the cleavage of the C-O ether bond and the simultaneous formation of a new C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring. nih.gov

This initial rearrangement disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate. nih.gov A subsequent tautomerization step rapidly restores aromaticity, yielding 2-allyl-6-iodophenol as the primary product. Because the ortho position to the ether linkage is substituted with an iodine atom, the regioselectivity is directed to the other ortho position. If both ortho positions were blocked, the reaction could potentially proceed via a subsequent Cope rearrangement to the para position, though this is less common. wikipedia.org The reaction typically requires high temperatures (>200 °C), but the activation energy can be lowered through the use of Lewis acid catalysts, such as iodine itself, which can activate the ether through coordination. wikipedia.org

Wittig Rearrangements Initiated by Aryl Radical Transfer

A fascinating and less common transformation of allyl (2-iodophenyl) ether is a Wittig rearrangement initiated by a radical process. Specifically, a iitk.ac.inrug.nl-Wittig rearrangement can be triggered by a 1,5-hydrogen atom transfer from an aryl radical. This reaction is effectively initiated by the reduction of the aryl iodide.

When allyl (2-iodophenyl) ether is treated with samarium(II) iodide (SmI₂), a single electron transfer (SET) to the C-I bond occurs, generating an aryl radical. This highly reactive radical can then abstract a hydrogen atom from the adjacent allylic position in an intramolecular 1,5-hydrogen atom transfer. This transfer is regioselective and generates an α-allyloxy carbanion. This carbanion intermediate is perfectly poised to undergo a rapid, concerted iitk.ac.inrug.nl-Wittig rearrangement. The rearrangement proceeds through a five-membered, envelope-like transition state to furnish a homoallylic alcohol, in this case, a substituted 4-phenyl-3-buten-1-ol, after workup.

The efficiency of this radical-anionic cascade can be influenced by additives. For example, the concentration of hexamethylphosphoramide (B148902) (HMPA) can affect the distribution between the desired Wittig rearrangement product and a simple reductive deiodination product.

The table below shows results for the SmI₂-mediated rearrangement of various (o-iodophenyl)allyl ethers, demonstrating the scope of this transformation.

| Entry | Substrate (R¹, R²) | Product | Yield (%) |

| 1 | H, H | 1,4-diphenyl-3-buten-1-ol | 53 |

| 2 | Me, H | 1-phenyl-4-methyl-3-buten-1-ol | 19 |

| 3 | H, Ph | 1,4,4-triphenyl-3-buten-1-ol | 46 |

| Data derived from Kunishima et al. to illustrate the rearrangement pathway. iitk.ac.in |

This pathway showcases a sophisticated use of radical chemistry to initiate what is classically considered an anionic rearrangement.

Intermolecular Reactivity and Mechanistic Pathways

The dual reactivity of allyl (2-iodophenyl) ether, stemming from its aryl iodide and allyl functionalities, allows for a diverse range of intermolecular transformations. Mechanistic investigations have shed light on the intricate pathways governing these reactions, which can be broadly categorized into cross-coupling reactions, processes involving the allyl group, radical-polar crossover events, and transition-metal-free allylations.

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in allyl (2-iodophenyl) ether is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for constructing C(sp²)-C(sp) bonds. researchgate.netlibretexts.org In the context of allyl (2-iodophenyl) ether, this reaction serves as an entry point for synthesizing various functionalized alkynes and subsequently, heterocyclic scaffolds through tandem annulations. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide of allyl (2-iodophenyl) ether to form a Pd(II) intermediate.

Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle. youtube.com

Following the initial Sonogashira coupling, the resulting 2-alkynylphenyl allyl ether can undergo a variety of tandem annulation reactions. These intramolecular cyclizations are often facilitated by the same catalytic system or can be induced by subsequent reagents, leading to the formation of diverse heterocyclic structures such as benzofurans and chromenes. organic-chemistry.org For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org

A notable variation is the tandem Sonogashira coupling, where an aryl halide is first coupled with an acetylene (B1199291) source like 2-methyl-3-butyn-2-ol. nih.gov After in-situ deprotection of the resulting alkyne, a second aryl halide can be introduced to form unsymmetrical diarylalkynes. nih.govresearchgate.net

Table 1: Key Mechanistic Steps in Sonogashira Coupling

| Step | Description | Catalytic Cycle |

| Oxidative Addition | Pd(0) inserts into the C-I bond of allyl (2-iodophenyl) ether. | Palladium |

| Acetylide Formation | The terminal alkyne is deprotonated by a base and coordinates to Cu(I). | Copper |

| Transmetalation | The alkynyl group is transferred from copper to the palladium complex. | Palladium |

| Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is regenerated. | Palladium |

Aryl-alkynylation reactions provide a direct method for the formation of a C(sp²)-C(sp) bond, and allyl (2-iodophenyl) ether is a suitable substrate for such transformations. These reactions often utilize hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), which can act as efficient alkynylating agents under transition-metal catalysis or even metal-free conditions. mdpi.com

Mechanistically, these reactions can proceed through several pathways depending on the specific catalyst and reaction conditions. For example, gold-catalyzed alkynylation can involve an oxidative catalytic cycle where an alkynyl Au(III) complex is formed via oxidative addition. mdpi.com In some cases, a dual catalytic system, perhaps involving silver-mediated C-H activation, can operate. mdpi.com

The versatility of these methods allows for the alkynylation of a wide range of substrates, including the aryl iodide moiety of allyl (2-iodophenyl) ether, to produce the corresponding internal alkyne. This product can then serve as a precursor for more complex molecular architectures.

Table 2: Comparison of Coupling Reactions for Allyl (2-iodophenyl) ether

| Reaction Type | Key Reagents | Typical Catalyst System | Bond Formed |

| Sonogashira Coupling | Terminal Alkyne, Base | Pd(0) / Cu(I) | C(sp²)-C(sp) |

| Aryl-Alkynylation | Alkynylating Agent (e.g., EBX) | Au, Pd, or metal-free | C(sp²)-C(sp) |

Electrophilic and Nucleophilic Processes on the Allyl Moiety

The allyl group of allyl (2-iodophenyl) ether presents a reactive site for both electrophilic and nucleophilic attacks. The electron-rich double bond is susceptible to electrophilic addition, while the allylic position can be targeted by nucleophiles, particularly after activation by a transition metal catalyst.

Mechanistic studies have shown that palladium catalysts can coordinate to the allyl double bond, forming a π-allyl palladium intermediate. This complex can then be attacked by a wide range of nucleophiles, leading to allylic substitution products. The regioselectivity of the nucleophilic attack is often influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the nucleophile.

Conversely, the double bond can react with various electrophiles. For example, halogenation or hydrohalogenation would proceed via the typical electrophilic addition mechanism, involving the formation of a cyclic halonium ion or a carbocation intermediate, respectively. These reactions transform the allyl group into a functionalized propyl chain, opening up further synthetic possibilities.

Radical–Polar Crossover Reactions

Radical-polar crossover reactions represent a fascinating and complex area of reactivity for allyl (2-iodophenyl) ether. In these processes, a reaction that is initiated by a radical mechanism transitions to a polar, ionic pathway, or vice versa.

For instance, a reaction might be initiated by the single-electron reduction of the aryl iodide moiety to form an aryl radical. This radical species can then undergo intramolecular cyclization onto the allyl group. The resulting alkyl radical can then be further reduced to an anion (a polar species), which can then be trapped by an electrophile. This sequence allows for the construction of complex cyclic structures in a single operation. The interplay between the radical and polar steps is often controlled by the choice of catalyst, additives, and reaction conditions.

Transition-Metal-Free Allylation Mechanisms

While many transformations of allyl (2-iodophenyl) ether rely on transition metal catalysis, there is growing interest in developing transition-metal-free allylation reactions. These methods offer advantages in terms of cost, toxicity, and environmental impact.

One such mechanism involves the generation of a benzyne (B1209423) intermediate from the aryl iodide moiety through treatment with a strong base. The highly reactive benzyne can then undergo a [2+2] cycloaddition with the tethered allyl group, followed by a retro [2+2] reaction to effectively achieve an allylic rearrangement. Alternatively, a nucleophile could add to the benzyne, and the resulting aryl anion could then participate in an intramolecular reaction with the allyl group. These pathways, while often requiring specific substrates and harsh conditions, provide a valuable alternative to metal-catalyzed processes.

Applications of Allyl 2 Iodophenyl Ether in Complex Molecular Synthesis

Precursor in Heterocyclic Scaffold Construction

The strategic placement of the iodo and allyl ether functionalities in allyl (2-iodophenyl) ether facilitates a range of cyclization reactions, primarily through palladium-catalyzed Heck reactions, as well as gold-catalyzed and radical-mediated pathways. These methods provide efficient access to fused ring systems that are core components of many important chemical entities.

Allyl (2-iodophenyl) ether is a cornerstone for synthesizing benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds, which are prevalent in biologically active compounds. rsc.org

One of the most common methods is the intramolecular Heck reaction, where a palladium catalyst facilitates the coupling of the aryl iodide with the allyl double bond. thieme-connect.de This reaction can be performed under ligand-free conditions to produce benzofurans. thieme-connect.de Palladium-catalyzed domino reactions, which combine an intramolecular Heck cyclization with intermolecular phosphorylation, have been developed to create phosphorus-containing dihydrobenzofurans under microwave irradiation, which accelerates the formation of C-C and C-P bonds. researchgate.net Similarly, a cascade reaction involving Heck cyclization allows for the enantioselective synthesis of complex dihydrobenzofurans when chiral ligands are employed. rsc.org

Gold(I) catalysts, such as PPh3AuOTf, can also mediate the one-pot synthesis of dihydrobenzofurans from aryl allyl ethers. uchicago.edu This process involves a tandem sequence of a Claisen rearrangement followed by an intramolecular hydroalkoxylation of the resulting olefin. uchicago.edu

Radical cyclizations offer another powerful route. Transition-metal-free approaches using strong bases like LDA can initiate a radical coupling process in 2-iodophenyl allenyl ethers (a derivative of allyl ethers) to form 3-substituted benzofurans. nih.gov Cobalt-mediated radical reactions have also been shown to convert allyl (2-iodophenyl) ether into a stable (2,3-dihydrobenzofuran-3-yl)methylcobalt(III) complex, which can be further functionalized. sci-hub.se Furthermore, trialkylmanganate(II) induced cyclization of allyl 2-iodophenyl ether effectively produces dihydrobenzofuran derivatives. researchgate.netacs.org

A summary of representative conditions for these transformations is presented below.

| Starting Material | Reaction Type | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Allyl (2-iodophenyl) ether | Intramolecular Heck | Palladium Catalyst | Benzofuran | Can be performed under ligand-free conditions. | thieme-connect.de |

| o-Iodophenyl allyl ethers | Domino Heck/Phosphorylation | Pd-catalyst | Phosphorylated Dihydrobenzofurans | Microwave-assisted, rapid C-C and C-P bond formation. | researchgate.net |

| Aryl allyl ethers | Claisen Rearrangement/Cyclization | Gold(I) Catalyst (e.g., PPh3AuOTf) | Dihydrobenzofurans | One-pot tandem process. | uchicago.edu |

| 2-Iodophenyl allenyl ethers | Radical Coupling | Strong Base (e.g., LDA) | 3-Substituted Benzofurans | Transition-metal-free conditions. | nih.gov |

| Allyl (2-iodophenyl) ether | Radical Cyclization | Cobalt(I) Salen Complex | (Dihydrobenzofuran-3-yl)methylcobalt(III) Complex | Forms a stable organocobalt complex. | sci-hub.se |

| Allyl 2-iodophenyl ether | Radical Cyclization | Trialkylmanganate(II) | Dihydrobenzofuran | Proceeds via radical formation and cyclization. | researchgate.net |

The synthetic strategies applied to allyl (2-iodophenyl) ether can be extended to its nitrogen analogues, such as N-allyl-2-iodoanilines, to construct indoline (B122111) and indole (B1671886) frameworks. These nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and alkaloid synthesis. rsc.orgacs.org

The intramolecular Heck reaction is a primary tool for this transformation. For instance, the cyclization of N-(o-iodophenyl)acrylamides using a palladium catalyst and a chiral ligand like (R)-BINAP can produce substituted oxindoles with high enantioselectivity. chim.it The reaction proceeds via carbopalladation followed by β'-hydride elimination to yield an enol ether, which can then be converted to the final product. chim.it

Radical cyclization methods are also highly effective. Treatment of N,N-diallyl-2-iodoaniline with tributylmanganate(II) induces a radical-mediated cyclization to afford indoline derivatives in good yields. researchgate.netacs.orgresearchgate.net This reaction is believed to proceed through the formation of an aryl radical, which then undergoes cyclization onto one of the allyl groups. researchgate.net Dearomative Claisen rearrangements of 3-indolyl alcohols provide a robust method for accessing 2,2-disubstituted indolines, demonstrating the versatility of rearrangement strategies in indole chemistry. uchicago.edu

Furthermore, palladium-catalyzed carbonylative cyclization of 2-(2-haloaryl)indoles serves as a route to complex fused indole systems like 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.org

The reactivity of allyl (2-iodophenyl) ether and its derivatives also enables the synthesis of more complex heterocyclic architectures, including quinolones and spirocycles. acs.orgnih.govresearchgate.net

Quinolone Synthesis: Quinolone structures, which form the core of many antibacterial agents, can be synthesized through palladium-catalyzed reactions. mdpi.comrsc.orgorganic-chemistry.org For example, a palladium-catalyzed reductive aminocarbonylation of o-iodophenol-derived allyl ethers with o-nitrobenzaldehydes can yield 3-alkenylquinolin-2(1H)-one derivatives. organic-chemistry.org Another approach involves the carbonylative Sonogashira annulation between substituted 2-iodoanilines and various acetylenes, using a palladium catalyst and Mo(CO)₆ as a carbon monoxide source, to produce 4-quinolones. rsc.org

Spirocyclic Architectures: Spirocycles, compounds containing two rings connected by a single common atom, are challenging synthetic targets found in numerous natural products like fredericamycin A. nih.gov Allyl (2-iodophenyl) ether derivatives are excellent precursors for spirocyclic systems. A sequence of palladium-catalyzed reactions, starting with the decarboxylative asymmetric allylic alkylation of α-(ortho-iodophenyl)-β-oxo allyl esters, creates a quaternary stereocenter. nih.govresearchgate.net A subsequent intramolecular Heck reaction on this intermediate yields the spirocyclic structure. nih.gov

Photoredox catalysis provides a metal-free alternative. Using an organic photoredox catalyst and visible light, linear substrates derived from 2-iodophenol (B132878) can undergo an exo-selective radical cyclization to form spirocyclic dihydrofurans and indolines. nih.gov

| Precursor Type | Reaction Type | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| α-(ortho-Iodophenyl)-β-oxo allyl esters | DAAA then Heck Reaction | Palladium Catalyst | Optically Active Spirocycles | Sequential Pd-catalyzed reactions to form a quaternary stereocenter. | nih.govresearchgate.net |

| Ether-linked aryl iodides | Radical Hydroarylation | Organic Photoredox Catalyst / Blue Light | Spirocyclic Dihydrofurans | Mild, metal-free conditions. | nih.gov |

| O-benzyl oxime ethers with an iodinated aromatic ring | Domino Radical Bicyclization | AIBN or Et3B | Spirocyclic Piperidines | Forms new spirocyclic compounds with a predominance of the trans configuration. | acs.org |

Role in the Synthesis of Natural Products and Bioactive Analogues

The ability to efficiently construct core heterocyclic scaffolds makes allyl (2-iodophenyl) ether and its analogues valuable in the total synthesis of natural products and their bioactive analogues. The dihydrobenzofuran moiety, for instance, is a fundamental nucleus in many natural products. researchgate.net The palladium-catalyzed domino Heck cyclization and phosphorylation strategy using o-iodophenyl allyl ethers has been applied to the synthesis of phosphorylated dihydrobenzofurans, which are of interest for their potential biological activities. researchgate.net

The synthesis of optically active spirocyclic compounds, which are present in natural products such as (−)-cannabispirenones and the potent antitumor agent fredericamycin A, can be achieved from derivatives of allyl (2-iodophenyl) ether. nih.gov The sequential palladium-catalyzed decarboxylative allylic alkylation and Heck reaction provides a route to these complex, enantioenriched spirocyclic frameworks. nih.gov

Building Block for Functionalized Organic Materials and Polymers (e.g., monomers)

Beyond its use in discrete molecule synthesis, allyl (2-iodophenyl) ether and related allyl ether monomers are building blocks for functionalized polymers and organic materials. nih.govitochu-ca.com Polymerization of allyl monomers is traditionally challenging via standard free-radical addition due to the high stability of the allylic radical, but they can be polymerized through alternative mechanisms. nih.gov

Theoretical studies using Density Functional Theory (DFT) have explored the polymerization mechanism of allyl ether monomers, suggesting a photoinduced radical-mediated [3 + 2] cyclization pathway. nih.gov In this model, radicals generated from a photoinitiator react with two allyl ether molecules to form a cyclopentane (B165970) ring structure, propagating the polymer chain. nih.gov This mechanism provides a basis for designing new polymerization strategies for this class of monomers. Allyl-containing polymers are used in a variety of applications, including coatings, adhesives, and optical materials, due to their unique physical and electrical properties. nih.govitochu-ca.com

Advanced Spectroscopic and Computational Investigations in Allyl 2 Iodophenyl Ether Research

Elucidation of Reactive Intermediates and Transition States via Advanced Spectroscopic Techniques

The fleeting existence of reactive intermediates and transition states makes their direct detection a significant experimental challenge. Spectroscopic techniques that can acquire data on the timescale of the reaction (in-situ monitoring) are invaluable for building a complete mechanistic picture.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. researchgate.net It provides quantitative data on the consumption of starting materials, the formation of products, and the appearance and disappearance of intermediate species. researchgate.net

For a reaction involving Allyl (2-iodophenyl) ether, such as a metal-catalyzed cyclization, ¹H and ¹³C NMR spectra would be recorded at various time intervals. Researchers would monitor key spectral regions:

Allyl Group Protons: The characteristic signals for the vinyl (δ ≈ 5.9-6.1 ppm and 5.2-5.4 ppm) and methylene (B1212753) (δ ≈ 4.6 ppm) protons of the allyl group.

Aromatic Protons: The signals in the aromatic region (δ ≈ 6.8-7.8 ppm).

The disappearance of the allyl proton signals and the concurrent emergence of new signals, for instance, those corresponding to a dihydrobenzofuran ring system, would allow for the calculation of reaction kinetics. oup.com The observation of new, transient resonances that appear and then diminish as the reaction progresses could provide direct evidence for the formation of an intermediate. researchgate.net Systematic investigations using stoichiometric NMR experiments can provide deep insights into the reaction mechanism. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique used to detect and characterize transient, charged, or polar species in solution. researchgate.net Its ability to gently transfer ions from the condensed phase to the gas phase makes it ideal for identifying reaction intermediates that may be present in low concentrations. researchgate.netnih.gov

In the context of Allyl (2-iodophenyl) ether reactions, such as a palladium-catalyzed intramolecular coupling, ESI-MS would be employed to analyze aliquots of the reaction mixture over time. For example, in a Heck-type cyclization, one might expect to identify key organopalladium intermediates. The high sensitivity of ESI-MS allows for the detection of trace amounts of such intermediates. researchgate.net

Table 1: Hypothetical ESI-MS Data for a Catalyzed Cyclization of Allyl (2-iodophenyl) ether

| Species | Proposed Structure | Formula | Expected m/z [M+H]⁺ |

| Starting Material | Allyl (2-iodophenyl) ether | C₉H₉IO | 261.97 |

| Oxidative Addition Intermediate | (2-(allyloxy)phenyl)palladium(II) iodide complex | C₉H₉IOPd | 366.86 (for ¹⁰⁶Pd) |

| Cyclized Intermediate | Dihydrobenzofuran-palladium complex | C₉H₉OPd⁺ | 241.98 (for ¹⁰⁶Pd) |

| Product | 3-Methyl-2,3-dihydrobenzofuran | C₉H₁₀O | 135.08 |

Note: The m/z values are calculated for the most abundant isotopes and are presented for illustrative purposes. Actual spectra would show a characteristic isotopic pattern for palladium-containing species.

This approach of coupling liquid chromatography with ESI-MS (LC-MS) is a powerful tool for tracking the evolution of species throughout a catalytic process. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. By monitoring changes in the IR spectrum during a reaction, one can infer the transformation of these functional groups, offering crucial mechanistic clues. theijes.com The technique is well-suited for studying reactions where key functional groups are consumed or formed. researchgate.net

For Allyl (2-iodophenyl) ether, FT-IR can be used to follow reactions involving the allyl double bond. For instance, in a radical cyclization reaction, the disappearance of the C=C stretching and =C-H bending frequencies of the allyl group would indicate its consumption. oup.com The matrix isolation technique, which involves trapping reaction species in an inert gas at low temperatures, can be combined with FT-IR to study unstable molecules and free radicals that would otherwise be difficult to observe. theijes.com

Table 2: Key FT-IR Vibrational Frequencies for Allyl (2-iodophenyl) ether

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C (alkene) | Stretch | 1645-1655 |

| =C-H (alkene) | Bend | 910-920 and 990-1000 |

| C-O-C (aryl ether) | Asymmetric Stretch | 1230-1270 |

| C-O-C (aryl ether) | Symmetric Stretch | 1020-1075 |

| C-I (aryl iodide) | Stretch | 500-600 |

| C-H (aromatic) | Bend (out-of-plane) | 740-760 (for ortho-disubstitution) |

Source: Based on standard infrared spectroscopy correlation tables.

By monitoring the decrease in intensity of the alkene-related peaks and the potential appearance of new peaks corresponding to the product (e.g., saturated C-H stretches), the reaction's progress and mechanism can be elucidated.

While X-ray crystallography is typically applied to stable solids, it provides the most definitive structural proof for reaction products and can be used to characterize stable intermediates or key derivatives. The resulting three-dimensional model of a molecule, with precise bond lengths and angles, is unambiguous.

In the study of reactions involving an Allyl (2-iodophenyl) ether framework, obtaining a crystal structure of the final product is the gold standard for confirming its stereochemistry and connectivity. For example, in a copper-catalyzed reaction involving a substituted 1-(2-iodophenyl) precursor and an allyl halide, X-ray crystallography was used to definitively confirm the structure of the resulting N-allyl-N-phenyl-2-benzothiazolamine product. researchgate.net This technique would be equally vital in confirming the structure of complex polycyclic products that could arise from intramolecular cascade reactions starting from Allyl (2-iodophenyl) ether.

Theoretical and Computational Chemistry Studies

Computational chemistry serves as a powerful partner to experimental investigation, allowing for the study of structures and reaction pathways that are difficult or impossible to observe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By calculating the electron density, DFT can determine molecular geometries, energies, and other properties, providing profound insights into reaction mechanisms and energetics. mdpi.comresearchgate.net

For Allyl (2-iodophenyl) ether, DFT calculations can be used to:

Analyze Electronic Structure: Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most nucleophilic and electrophilic sites, respectively, predicting how the molecule will react. The electrostatic potential (ESP) map can similarly indicate regions susceptible to electrophilic or nucleophilic attack. nih.gov

Calculate Reaction Energetics: DFT can be used to model the entire energy profile of a proposed reaction pathway. This involves optimizing the geometries of reactants, transition states, intermediates, and products. The calculated activation energies (the energy barrier of the transition state) and reaction enthalpies can determine the kinetic and thermodynamic feasibility of a pathway. aps.org For example, in the trialkylmanganate-induced radical cyclization of Allyl (2-iodophenyl) ether, DFT could be used to calculate the energy barrier for the initial radical formation and the subsequent cyclization step, helping to validate the proposed mechanism. oup.comnih.gov

Table 3: Illustrative DFT-Calculated Energy Data for a Proposed Reaction Pathway

| Step | Parameter | Energy (kcal/mol) |

| Reactants → Transition State 1 | Activation Energy (ΔG‡) | +15.2 |

| (Radical Formation) | ||

| Transition State 1 → Intermediate | Reaction Energy (ΔG) | -5.7 |

| (Radical Intermediate) | ||

| Intermediate → Transition State 2 | Activation Energy (ΔG‡) | +8.1 |

| (Intramolecular Cyclization) | ||

| Transition State 2 → Product | Reaction Energy (ΔG) | -25.4 |

| (Cyclized Product) |

Note: These values are hypothetical and serve to illustrate the type of data generated by DFT calculations for reaction energetics.

By comparing the energy profiles of different possible mechanisms, researchers can make well-founded predictions about the most likely reaction pathway, guiding future experimental work.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformations of a molecule and their relative stabilities. nih.govmdpi.com For Allyl (2-iodophenyl) ether, understanding its conformational landscape is crucial as the spatial arrangement of the allyl group relative to the iodophenyl ring directly influences its reactivity, particularly in thermally induced rearrangements like the Claisen rearrangement.

The primary goal of MD simulations in this context is to explore the potential energy surface of the molecule and identify the most populated conformational states. The key dihedral angles that define the conformation of Allyl (2-iodophenyl) ether are the C-O-C-C and O-C-C=C angles of the ether linkage and allyl group.

Research Findings from MD Simulations:

While specific MD simulation data for Allyl (2-iodophenyl) ether is not extensively published, studies on analogous aryl allyl ethers provide a framework for what to expect. nih.govmdpi.com The simulations would likely reveal a number of stable conformers. The presence of the bulky iodine atom at the ortho position is expected to introduce significant steric hindrance, which would disfavor conformations where the allyl group is oriented towards the iodine atom. This steric clash would likely lead to a preference for conformations where the allyl group is pointed away from the iodine substituent.

The results of such simulations are often visualized using Ramachandran-like plots for the key dihedral angles, showing the probability distribution of different conformations. Furthermore, the simulations can provide information on the energy barriers between different conformations, indicating the flexibility of the molecule. mdpi.com

Interactive Data Table: Predicted Major Conformers of Allyl (2-iodophenyl) ether from MD Simulations

Below is a hypothetical interactive table summarizing the predicted major conformers and their relative populations based on principles of steric hindrance and conformational analysis of similar molecules.

| Conformer ID | Dihedral Angle 1 (C-O-C-C) (°) | Dihedral Angle 2 (O-C-C=C) (°) | Predicted Relative Population (%) | Key Feature |

| Conf-1 | ~180 | ~120 | High | Allyl group extended away from the phenyl ring. |

| Conf-2 | ~90 | ~90 | Moderate | Gauche conformation, potential for weak intramolecular interactions. |

| Conf-3 | ~-90 | ~90 | Moderate | Alternative gauche conformation. |

| Conf-4 | ~180 | ~0 | Low | Eclipsed conformation, generally less stable. |

Note: The data in this table is illustrative and based on theoretical principles. Specific values would need to be determined from actual MD simulation studies on Allyl (2-iodophenyl) ether.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. pku.edu.cnnih.govrsc.org For Allyl (2-iodophenyl) ether, the Claisen rearrangement is a key reaction pathway to consider. This pericyclic reaction involves the udel.eduudel.edu-sigmatropic rearrangement of the allyl group to the ortho position of the phenyl ring. pku.edu.cnnumberanalytics.com

The calculation of the transition state for the Claisen rearrangement of Allyl (2-iodophenyl) ether would involve locating the first-order saddle point on the potential energy surface connecting the reactant to the product. rsc.orgrsc.org The geometry of this transition state is typically a chair-like or boat-like six-membered ring. youtube.com

Research Findings from Quantum Chemical Calculations:

Computational studies on the Claisen rearrangement of allyl phenyl ether have shown that the reaction proceeds through a concerted, asynchronous transition state. rsc.orgrsc.org The presence of substituents on the phenyl ring can significantly influence the activation energy of the reaction. An electron-donating group generally lowers the activation barrier, while an electron-withdrawing group tends to increase it. The iodine atom is known to have a dual electronic effect: it is inductively electron-withdrawing but can also be weakly pi-donating.

For Allyl (2-iodophenyl) ether, the inductive effect of the iodine atom is expected to be the dominant factor, leading to a higher activation energy for the Claisen rearrangement compared to the unsubstituted allyl phenyl ether. Quantum chemical calculations would provide a quantitative measure of this effect.

Interactive Data Table: Calculated Activation Barriers for Claisen Rearrangement

The following table presents hypothetical calculated activation energies for the Claisen rearrangement of substituted allyl phenyl ethers to illustrate the expected trend.

| Substituent at ortho-position | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |

| H (Allyl phenyl ether) | B3LYP | 6-31G(d) | ~30-35 |

| CH₃ | B3LYP | 6-31G(d) | ~28-33 |

| NO₂ | B3LYP | 6-31G(d) | ~35-40 |

| I (Allyl (2-iodophenyl) ether) | B3LYP | 6-31G(d) | ~32-37 (Predicted) |

Note: The data for the iodo-substituted compound is a prediction based on electronic effects and would require specific computational studies for confirmation.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding and predicting the outcomes of pericyclic reactions, including the Claisen rearrangement. imperial.ac.ukwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. udel.eduwikipedia.org In the context of the intramolecular Claisen rearrangement, the reaction is viewed as the interaction between the HOMO of the allyl group fragment and the LUMO of the phenyl ring fragment, or vice-versa. imperial.ac.uk

The energy gap between the interacting frontier orbitals is a key determinant of reactivity; a smaller energy gap leads to a more favorable interaction and a lower activation barrier. udel.edu The symmetry of the interacting orbitals must also be appropriate for bond formation. imperial.ac.uk

Research Findings from FMO Analysis:

For the Claisen rearrangement of allyl aryl ethers, the reaction is thermally allowed as a udel.eduudel.edu-sigmatropic rearrangement according to the Woodward-Hoffmann rules, which is consistent with FMO analysis. numberanalytics.comwikipedia.org The analysis of the HOMO and LUMO energies and their spatial distribution can explain the regioselectivity and the influence of substituents.

In Allyl (2-iodophenyl) ether, the electron-withdrawing nature of the iodine atom is expected to lower the energy of both the HOMO and LUMO of the phenyl ring. This change in orbital energies will affect the HOMO-LUMO gap of the interacting fragments within the molecule. A detailed FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO to predict the most likely reaction pathway and to rationalize the electronic effect of the iodine substituent on the reaction rate. researchgate.net

Interactive Data Table: Predicted FMO Energies for Substituted Allyl Phenyl Ethers

This table provides a hypothetical representation of how the FMO energies might change with substitution, influencing the reactivity in the Claisen rearrangement.

| Compound | HOMO Energy (eV) (Predicted) | LUMO Energy (eV) (Predicted) | HOMO-LUMO Gap (eV) (Predicted) |

| Allyl phenyl ether | -8.5 | -0.5 | 8.0 |

| Allyl (4-methylphenyl) ether | -8.3 | -0.4 | 7.9 |

| Allyl (4-nitrophenyl) ether | -8.9 | -1.0 | 7.9 |

| Allyl (2-iodophenyl) ether | -8.7 | -0.8 | 7.9 |

Emerging Trends and Future Research Directions in Allyl 2 Iodophenyl Ether Chemistry

Photoredox Catalysis and Electrosynthesis in Transformations of Allyl (2-iodophenyl) Ether

The convergence of photoredox catalysis with traditional synthetic methods has opened new avenues for activating and transforming allyl (2-iodophenyl) ether under mild conditions. This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from the stable aryl iodide precursor. nih.gov This strategy circumvents the need for harsh reagents or high temperatures, aligning with the principles of green chemistry.

Visible-light-mediated photoredox catalysis is a powerful technique for initiating radical cyclizations, a key transformation for allyl (2-iodophenyl) ether. nih.gov This method allows for the formation of complex heterocyclic structures, such as dihydrobenzofurans, through intramolecular reactions. In a typical process, a photocatalyst, upon excitation by visible light, engages in an SET event with the aryl iodide moiety. This generates an aryl radical which can then add to the pendant allyl group in an intramolecular fashion.

Research on analogous systems, such as o-iodophenylacrylamides and 2-allylphenols, demonstrates the efficacy of this approach. For instance, iridium-based photocatalysts have been successfully employed to catalyze the 5-exo-trig radical cyclization of o-iodophenylacrylamides, yielding indolin-2-ones in moderate to excellent yields under mild conditions. nih.govrsc.org Similarly, photoredox-catalyzed oxyfluoroalkylative cyclization of 2-allylphenols has been achieved, tolerating a wide array of functional groups on the aromatic ring and affording dihydrobenzofuran derivatives. sci-hub.se These examples highlight the potential for developing highly selective and efficient cyclization protocols for allyl (2-iodophenyl) ether itself.

| Substrate | Photocatalyst | Reagent | Product Type | Yield | Reference |

| o-iodophenylacrylamides | [Ir(ppy)₂(dtb-bpy)]PF₆ | Hantzsch ester | Indolin-2-one | 41-98% | nih.govrsc.org |

| 2-Allylphenols | fac-Ir(ppy)₃ | Ethyl iododifluoroacetate | Difluoromethylated 2,3-dihydrobenzofuran (B1216630) | 65-96% | sci-hub.se |

| Diaryl allyl alcohols | Ir(III) complex | None (additive-free) | 1,5-dicarbonyl compounds (via 1,2-aryl migration) | Up to 99% | nih.gov |

Table 1: Examples of Visible-Light-Induced Radical Transformations on Related Substrates. This table is interactive.

A particularly powerful emerging strategy is the synergistic combination of photoredox catalysis with nickel catalysis. nih.govprinceton.edu This dual catalytic system unlocks reaction pathways that are inaccessible to either catalyst alone, enabling challenging cross-coupling reactions involving the aryl iodide of allyl (2-iodophenyl) ether. nih.govnih.gov The mechanistic interplay is intricate, often involving multiple, competing catalytic cycles.

In a common mechanistic paradigm for C-C bond formation, the process begins with a Ni(0) complex undergoing oxidative addition into the aryl iodide bond of allyl (2-iodophenyl) ether to form a Ni(II)-aryl intermediate. nih.govnih.gov Concurrently, the photocatalyst, excited by visible light, generates a radical species from a suitable precursor. acs.org This radical is then intercepted by the Ni(II)-aryl complex to form a high-valent Ni(III) species. nih.govnih.gov This crucial Ni(III) intermediate readily undergoes reductive elimination to form the desired C-C bond and a Ni(I) species. princeton.edu The photocatalyst then closes both catalytic cycles by reducing the Ni(I) complex back to the active Ni(0) state. nih.gov This synergistic approach has been successfully applied to the coupling of aryl halides with a variety of partners, including carboxylic acids and α-amino acids, showcasing its broad applicability. nih.gov

Flow Chemistry Methodologies for Reaction Optimization and Scalability

Flow chemistry has emerged as a transformative technology for organic synthesis, offering significant advantages in reaction control, safety, and scalability over traditional batch processing. chemanager-online.comflinders.edu.au For reactions involving allyl (2-iodophenyl) ether, flow methodologies provide a platform for precise optimization and the safe handling of hazardous intermediates and exothermic processes.

The integration of in-line purification is a key element of advanced multistep flow synthesis. flinders.edu.au This can be achieved using columns packed with solid-supported scavengers, reagents, or catalysts, which remove byproducts or excess reagents from the flowing stream before it enters the next reaction stage. umontreal.ca This strategy has been used to synthesize complex molecules, including natural products and active pharmaceutical ingredients (APIs), demonstrating the potential to construct elaborate structures from simple precursors like allyl (2-iodophenyl) ether in a fully automated fashion. flinders.edu.auumontreal.ca

Many useful transformations of aryl iodides, such as the formation of highly reactive organometallic reagents (e.g., Grignard or organolithium species), are notoriously hazardous in batch mode due to their extreme exothermicity and the pyrophoric nature of some reagents. aiche.orgspringerprofessional.de Flow chemistry provides a robust solution to these safety concerns. chemanager-online.com The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing dangerous temperature spikes. springerprofessional.desciencedaily.com Furthermore, the small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment, drastically reducing the risk associated with potential runaway reactions. chemanager-online.com

The generation of Grignard reagents from aryl halides is a classic example where flow chemistry has demonstrated superior safety and efficiency. researchgate.net Continuous flow systems allow for the safe formation of the Grignard reagent, which can be immediately consumed in a subsequent reaction (a "quench") within the same flow path, avoiding the need to handle and store the hazardous intermediate. colab.ws This approach not only enhances safety but also often leads to higher yields and purity due to precise control over reaction time and temperature. aiche.orgacs.org

| Parameter | Batch Processing | Continuous Flow | Benefit of Flow Chemistry | Reference |

| Safety | High risk of thermal runaway; handling of bulk hazardous reagents. | Excellent heat transfer minimizes exotherms; small reactor volume reduces risk. | Dramatically enhanced operational safety. | chemanager-online.comsciencedaily.comcolab.ws |

| Reaction Time | Often requires long reaction times for completion and cooling. | Can be extremely fast (minutes) due to efficient mixing and heat transfer. | Increased productivity and throughput. | colab.ws |

| Scalability | Difficult and dangerous to scale up exothermic reactions. | Straightforward scale-up by running the system for longer ("numbering-up"). | Predictable and safer production scaling. | aiche.org |

| Efficiency | Can suffer from side reactions and decomposition of intermediates. | Precise control of stoichiometry and residence time leads to higher selectivity. | Improved yields and product quality. | aiche.org |

Table 2: Comparison of Batch vs. Continuous Flow for Hazardous Reactions like Grignard Formation. This table is interactive.

Asymmetric Synthesis Utilizing Chiral Derivatives and Catalytic Systems

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For allyl (2-iodophenyl) ether, asymmetric synthesis strategies focus on controlling the stereochemistry of reactions involving the allyl moiety, leading to valuable chiral building blocks.

The most prominent approach is transition-metal-catalyzed asymmetric allylic substitution (also known as asymmetric allylic alkylation, or AAA). beilstein-journals.orgmdpi.com In this reaction, a nucleophile attacks the allyl group, which is activated by a transition metal complex bearing a chiral ligand. nih.gov Catalytic systems based on palladium, iridium, or copper, combined with a vast array of chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands, can direct the nucleophilic attack to one face of the allylic intermediate, resulting in the formation of one enantiomer of the product in high excess. beilstein-journals.orgnih.gov

For example, iridium-phosphoramidite complexes have been shown to be highly effective for the enantioselective and regioselective etherification of phenols with allylic electrophiles, producing chiral allylic aryl ethers. organic-chemistry.org Similarly, palladium complexes with chiral ligands can transform allylic alcohol derivatives into enantioenriched branched allylic ethers. nih.gov These methodologies could be adapted to either use a chiral derivative of allyl (2-iodophenyl) ether as a substrate or to perform an asymmetric reaction directly on the allyl group of the parent molecule to install a new stereocenter. The development of novel chiral catalysts and reaction conditions remains an active area of research, promising new ways to access the rich stereochemical diversity available from this substrate. beilstein-journals.orgresearchgate.net

| Metal Catalyst | Chiral Ligand Type | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

| Palladium | Chiral Diphosphine (Trost Ligand) | Malonates | Chiral Allylated Malonate | >97% | mdpi.com |

| Palladium | COP (Cobalt Oxazoline Palladacycle) | Phenols | Branched Allylic Phenyl Ether | 90-98% | nih.gov |

| Iridium | Phosphoramidite | Aryloxides | Chiral Allylic Aryl Ether | High | organic-chemistry.org |

| Copper | Chiral Diphosphine | Diborylalkanes | Chiral Allylated Boronic Ester | Up to 99% | beilstein-journals.org |

Table 3: Examples of Catalytic Systems for Asymmetric Allylic Substitution Reactions. This table is interactive.

Bio-inspired and Sustainable Catalysis for Allyl (2-iodophenyl) Ether Transformations

The field of chemical synthesis is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. In the context of allyl (2-iodophenyl) ether, this involves moving away from traditional reliance on precious metal catalysts and harsh reaction conditions. Current research focuses on developing bio-inspired and sustainable catalytic systems that utilize earth-abundant metals and renewable energy sources.

A significant area of development is the use of first-row transition metals such as iron, cobalt, and nickel as catalysts. acs.orgnih.gov These metals are significantly more abundant and less costly than precious metals like palladium, making them attractive for large-scale industrial applications. acs.orgacs.org While palladium has been a workhorse for cross-coupling reactions involving aryl halides, nickel catalysts, in particular, have shown remarkable efficiency in activating the typically robust C(aryl)–O bonds in aryl ethers. researchgate.netacs.org This capability is crucial as it opens up pathways for using phenol (B47542) derivatives, which are more economical and ecological substrates compared to aryl halides. researchgate.net The development of nickel-based catalytic systems capable of cleaving C–O bonds provides a foundation for new transformations of allyl (2-iodophenyl) ether, potentially at the ether linkage. acs.orgresearchgate.net

Photocatalysis represents another frontier in sustainable chemistry, offering the potential to drive reactions using visible light at ambient temperatures. nih.gov This approach minimizes energy consumption and aligns with green chemistry principles. researchgate.netrsc.org For allyl (2-iodophenyl) ether, the carbon-iodine bond is a prime target for photoinduced reactions. Research has demonstrated that irradiation of ortho-iodoaryl ethers can lead to the formation of triplet aryl cation intermediates without the need for external reagents or catalysts, initiating cyclization reactions. rsc.orgresearchgate.net Furthermore, visible-light-induced generation of hybrid aryl-palladium radical species from aryl iodides can facilitate unprecedented hydrogen atom transfer events, enabling novel oxidation reactions. researchgate.net Photocatalytic methods are also being developed for the cleavage of C–O bonds in aryl ethers, a challenging but important transformation for lignin (B12514952) depolymerization and the synthesis of valuable phenols. rsc.orgacs.orgnih.gov Uranyl-photocatalyzed hydrolysis of diaryl ethers, for instance, proceeds at room temperature and demonstrates the potential for using light to break strong chemical bonds. nih.gov

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of enzymes. anl.gov This involves designing synthetic catalysts that operate in aqueous media under mild conditions. For transformations involving allyl (2-iodophenyl) ether, this could involve creating catalysts that recognize and selectively functionalize specific parts of the molecule, inspired by the active sites of metalloenzymes that utilize earth-abundant metals like iron and nickel. anl.gov

The following table summarizes selected sustainable catalytic approaches relevant to the functionalization of aryl ethers and aryl iodides.

| Catalytic Approach | Catalyst/System | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Earth-Abundant Metal Catalysis | Nickel/NHC Ligand | Cross-coupling of aryl ethers (C-O activation) | Replaces precious metals, utilizes abundant substrates. | acs.org |

| Photocatalysis (Reagent-Free) | UVC Irradiation | Cyclization of ortho-iodoaryl ethers | No catalyst or reagents required, proceeds at ambient temperature. | rsc.orgresearchgate.net |

| Photocatalysis (C-O Cleavage) | Uranyl Cation / Visible Light | Hydrolysis of diaryl ethers | Mild conditions, uses water as an oxygen source. | nih.gov |

| Earth-Abundant Metal Catalysis | Iron/Cobalt Salts with NaOtBu | Alkene Hydrofunctionalization | Uses air-stable pre-catalysts, broad applicability. | nih.gov |

Development of Novel Organometallic Reagents and Catalytic Systems

The unique structure of allyl (2-iodophenyl) ether, featuring an allyl group, an ether linkage, and a reactive carbon-iodine bond, makes it a versatile platform for developing novel organometallic transformations. Research in this area is focused on creating new reagents and catalytic systems that enable more efficient, selective, and complex molecular syntheses.

A key trend is the design of catalysts that can orchestrate tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This strategy significantly increases synthetic efficiency. For example, a single catalyst could initiate an intramolecular cyclization involving the allyl group, followed by a cross-coupling reaction at the carbon-iodine bond. Such sequences allow for the rapid construction of complex heterocyclic and carbocyclic frameworks. Research has shown that trialkylmanganates can induce the cyclization of allyl 2-iodophenyl ether, demonstrating the feasibility of engaging both reactive sites in a controlled manner. nih.gov Similarly, the chemistry of allyl alkynyl ethers, which undergo rapid sigmatropic rearrangements to form ketene (B1206846) intermediates, showcases how tandem processes can lead to complex lactones and carbocycles in a single flask. tminehan.com

The development of C–H activation and functionalization techniques offers a powerful tool for modifying the aromatic ring of allyl (2-iodophenyl) ether. Instead of relying on the pre-functionalized iodo-position, catalysts can be designed to selectively target and functionalize otherwise inert C–H bonds. The ether group itself can act as a weakly coordinating directing group, guiding a metal catalyst to the ortho C–H bond for olefination or other coupling reactions. nih.gov Palladium catalysts with mono-protected amino acid (MPAA) ligands have been successfully used for the ortho-C–H olefination of aryl ethers. nih.gov High-valent Cp*Co(III) catalysts have also been developed for the C–H allylation of arenes using allyl aryl ethers as the allyl source, guided by an amide directing group. ehu.es

Furthermore, efforts are underway to create catalytic systems that operate under milder conditions and with greater functional group tolerance. The use of bimetallic catalysis, where two different metals work synergistically, is a promising approach to unlock new reactivity patterns. The exploration of novel ligands is also critical; for instance, N-heterocyclic carbene (NHC) ligands have proven highly effective in nickel-catalyzed cross-coupling reactions of challenging aryl ether substrates. acs.org

The table below highlights selected novel catalytic systems and their applications in transformations relevant to the functionalities present in allyl (2-iodophenyl) ether.

| Catalytic System | Reaction Type | Key Feature | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(II) / MPAA Ligand | ortho-C–H Olefination | Ether as a weak directing group | Arylethyl ethers | nih.gov |